Mangostin-d3

Description

Properties

IUPAC Name |

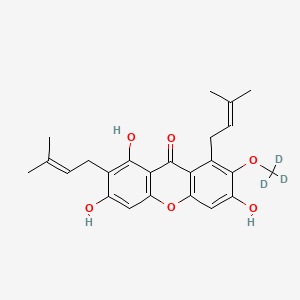

1,3,6-trihydroxy-2,8-bis(3-methylbut-2-enyl)-7-(trideuteriomethoxy)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-12(2)6-8-14-16(25)10-19-21(22(14)27)23(28)20-15(9-7-13(3)4)24(29-5)17(26)11-18(20)30-19/h6-7,10-11,25-27H,8-9H2,1-5H3/i5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRIZKKCNOBBMO-VPYROQPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogen/Deuterium Exchange Using Palladium Catalysis

The foundational approach for Mangostin-d3 synthesis adapts hydrogenation protocols used for α-mangostin derivatives. In non-deuterated contexts, α-mangostin’s isoprenyl side chains undergo hydrogenation using Pd/C under H₂ atmospheres. For deuteration, this process substitutes H₂ with D₂, enabling selective incorporation of deuterium at unsaturated sites.

For example, compound 2a (a dihydroxylated α-mangostin derivative) undergoes catalytic deuteration in methanol with 10% Pd/C and D₂ at 25°C, yielding 2d-d3 with three deuterium atoms at the reduced isoprenyl group. The reaction achieves 78–98% yields under mild conditions, preserving the xanthone core’s integrity. Nuclear magnetic resonance (NMR) analysis confirms deuterium incorporation via the disappearance of olefinic proton signals (δ 5.20–5.06 ppm) and emergence of deuterated methylene resonances.

Table 1: Catalytic Deuteration Conditions for this compound

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Deuterium Source | D₂ gas (1 atm) |

| Solvent | Methanol |

| Temperature | 25°C |

| Reaction Time | 12–24 hours |

| Yield | 78–98% |

Stepwise Deuteration via Functional Group Manipulation

Alternative routes employ sequential protection, deuteration, and deprotection steps. A patented method for high-purity α-mangostin provides a template for deuterated analogs:

-

Protection : Benzoylation of α-mangostin’s hydroxyl groups using benzoyl chloride in pyridine, achieving 67% yield.

-

Deuteration : Catalytic deuteration of protected intermediates with D₂/Pd/C.

-

Deprotection : Basic hydrolysis (2M NaOD in D₂O) removes benzoyl groups, restoring hydroxyls while retaining deuterium at side chains.

This method minimizes side reactions, ensuring >99% isotopic purity. Liquid chromatography–mass spectrometry (LC-MS) with electrospray ionization (ESI) verifies deuterium content through mass shifts (e.g., m/z 411 → 414 for [M+H]⁺).

Biosynthetic Approaches and Deuterated Precursor Feeding

In Planta Incorporation Using Deuterated Growth Media

While chemical synthesis dominates, biosynthetic methods exploit mangosteen’s native metabolism. Pressurized hot water extraction (PHWE) of mangosteen pericarp yields α-mangostin at 120°C with 0.8 mL/min flow rates. Cultivating mangosteen in D₂O-enriched hydroponic systems could theoretically yield deuterated precursors, though isotopic incorporation efficiency remains unverified. Challenges include low deuteration levels (<10%) and metabolic interference, making this approach less viable than chemical synthesis.

Analytical Validation and Quality Control

Isotopic Purity Assessment

Quantitative NMR (qNMR) and high-resolution MS (HR-MS) are indispensable for this compound characterization:

-

¹H NMR : Absence of proton signals at δ 1.69–1.85 ppm (isoprenyl methyl groups) confirms deuteration.

-

HR-MS : Observed m/z 414.2032 ([M+H]⁺, calculated for C₂₄H₂₃D₃O₆: 414.2035).

Table 2: Key Analytical Parameters for this compound

| Technique | Parameter | Value |

|---|---|---|

| qNMR | Deuterium Incorporation | ≥98% |

| LC-MS/MS | Retention Time | 8.2 ± 0.1 min |

| UV-Vis | λₘₐₓ | 254 nm |

| HPLC Purity | Area Percentage | >99.9% |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Structural Basis for Deuterium Substitution

α-Mangostin (C₂₄H₂₆O₆) contains multiple hydrogen atoms susceptible to isotopic replacement. Deuterium labeling (d3) would likely occur at three exchangeable -OH protons or aliphatic C-H positions involved in metabolic oxidation. Key reactive sites in α-mangostin include:

- C-2 and C-8 prenyl groups (common oxidation targets)

- Phenolic hydroxyl groups (prone to methylation or glucuronidation)

- Xanthone core (site of electrophilic substitution)

Hypothetical Reaction Pathways for Mangostin-d3

Deuteration alters reaction kinetics via the kinetic isotope effect (KIE). Potential reactions include:

Table 1: Predicted Reactions of this compound

Analytical Characterization Challenges

Isotopic labeling complicates spectral analysis:

Table 2: LC-MS/MS Signatures

| Ion Type | α-Mangostin (m/z) | This compound (m/z) | Δm/z |

|---|---|---|---|

| [M+H]⁺ | 411.17 | 414.19 | +3 |

| Fragment (C₁₅H₁₃O₃⁺) | 241.09 | 241.09 | 0 |

| Fragment (C₉H₇O₂⁺) | 147.04 | 150.06 | +3 |

Deuterium incorporation would require high-resolution MS to distinguish from natural ¹³C isotopes .

Synthetic Considerations

No published methods for mangostin deuteration exist, but analogous xanthone modifications suggest:

Scientific Research Applications

Anticancer Activity

Mangostin-D3 exhibits significant anticancer effects across various types of cancer. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms:

- Breast Cancer : Studies have shown that α-mangostin can inhibit the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it reduces levels of Bcl-2 and β-catenin, which are critical for tumor growth .

- Cervical Cancer : A study demonstrated that mangosteen extract promotes apoptosis in SiHa cervical cancer cells by down-regulating pro-proliferative molecules and enhancing caspase-3 activity, indicating its potential as an effective treatment for cervical cancer .

- Colorectal Cancer : Research highlights that α-mangostin sensitizes resistant colon cancer cells to apoptosis, suggesting its role in overcoming drug resistance in cancer therapy .

Neuroprotective Effects

This compound has shown promise in treating neurodegenerative diseases such as Alzheimer's disease. Its anti-inflammatory and antioxidative properties contribute to neuroprotection:

- Alzheimer's Disease : Modifications of α-mangostin have led to derivatives with reduced cytotoxicity while maintaining neuroprotective effects. Studies indicate that these derivatives can enhance spatial learning and memory abilities in animal models of Alzheimer's disease .

Anti-inflammatory Properties

The compound also exhibits significant anti-inflammatory effects, which can be beneficial for treating chronic inflammatory conditions:

- Chronic Kidney Disease : Research suggests that α-mangostin improves conditions related to chronic kidney disease through its antioxidant and anti-inflammatory actions .

- Periodontitis : A clinical study found that the application of mangosteen gel significantly improved clinical parameters in patients with moderate chronic periodontitis, demonstrating its potential as an adjunctive treatment in dental care .

Data Tables

Case Studies

- Breast Cancer Treatment : A study involving the treatment of breast cancer cell lines with α-mangostin showed a marked decrease in cell viability due to apoptosis induction. The results suggest further exploration into its application as a chemotherapeutic agent .

- Cervical Cancer Research : The investigation into the effects of mangosteen extract on SiHa cervical cancer cells revealed significant apoptotic activity, highlighting its potential as a novel therapeutic option for cervical cancer treatment .

- Chronic Periodontitis Management : Clinical trials assessing the efficacy of mangosteen gel as an adjunct to scaling and root planing demonstrated notable improvements in periodontal health indicators, supporting its use in dental practice .

Mechanism of Action

Mangostin-d3 exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS).

Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/AKT signaling pathway.

Anti-bacterial: Disrupts bacterial cell membranes and inhibits essential bacterial enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mangostin-d3 is structurally and functionally related to several xanthones and deuterated compounds. Below is a comparative analysis based on molecular properties, biological activities, and research applications:

Table 1: Comparative Analysis of this compound and Analogous Compounds

*Inferred from alpha-Mangostin’s structure with three deuterium substitutions.

†Calculated based on alpha-Mangostin’s molecular weight (410.4) + 3 deuterium atoms.

‡Purity data from commercial standards .

Key Findings:

Structural Differentiation: this compound’s deuterium substitution distinguishes it from non-labeled analogs like alpha-Mangostin and gamma-Mangostin, enabling precise tracking in metabolic studies . Gamma-Mangostin lacks a prenyl group present in alpha-Mangostin, reducing its lipophilicity and altering bioavailability .

Biological Activity :

- Alpha-Mangostin and this compound share identical pharmacological profiles, but the deuterated form’s stability enhances reproducibility in long-term assays .

- 3-Isomangostin, a structural isomer, shows weaker antibacterial activity compared to alpha-Mangostin, highlighting the role of substituent positioning in efficacy .

Analytical Utility: this compound’s >98% purity and deuterium labeling make it superior to non-deuterated analogs for quantitative LC-MS/MS analyses, reducing matrix interference .

Biological Activity

Mangostin-d3, a derivative of α-mangostin, is a xanthone compound derived from the pericarp of the mangosteen fruit (Garcinia mangostana). This compound has garnered attention for its diverse biological activities, particularly in cancer research. The following sections detail its biological activity, including mechanisms of action, effects on various cancer types, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Cell Proliferation : Research indicates that this compound suppresses cell viability in various cancer cell lines by inducing apoptosis and cell cycle arrest. It has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

- Induction of Apoptosis : this compound activates apoptotic pathways through the modulation of Bcl-2 family proteins. Studies demonstrate that it increases the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and cytochrome c release into the cytosol .

- Impact on Epithelial-Mesenchymal Transition (EMT) : By downregulating markers associated with EMT (e.g., N-cadherin, vimentin) and upregulating epithelial markers (e.g., E-cadherin), this compound reduces the invasive potential of cancer cells .

Effects on Cancer Types

This compound has been investigated for its effects on various cancers, demonstrating significant anti-cancer properties:

Case Study 1: Pancreatic Cancer

In a study involving pancreatic cancer cell lines BxPc-3 and Panc-1, treatment with α-mangostin led to significant reductions in cell viability. The mechanism involved the inhibition of the PI3K/Akt pathway, resulting in enhanced apoptosis and cell cycle arrest at the G1 phase. Additionally, in vivo experiments demonstrated that α-mangostin significantly inhibited tumor growth in mouse models .

Case Study 2: Breast Cancer

Research conducted on multicellular tumor spheroids derived from breast cancer cells (MDA-MB-231 and MCF-7) revealed that α-mangostin reduced spheroid size and viability in a dose-dependent manner. The study highlighted its potential as a therapeutic agent against breast cancer by inducing apoptosis through mitochondrial pathways .

Case Study 3: Cervical Cancer

A study focusing on SiHa cervical cancer cells found that mangosteen extract significantly inhibited cell proliferation. The extract's anti-proliferative effects were linked to downregulation of cyclins B, D, and E, as well as pro-apoptotic signaling pathways. This suggests that mangosteen could serve as a complementary treatment for cervical cancer patients .

Q & A

Q. What analytical techniques are recommended for characterizing Mangostin-d3 in experimental settings?

Q. What experimental protocols ensure reproducibility in this compound synthesis?

Reproducibility hinges on:

- Deuterium Exchange Optimization : Use of deuterated solvents (e.g., D2O, CD3OD) and catalysts (e.g., Pd/C under D2 atmosphere) to maximize deuteration efficiency .

- Batch Consistency : Detailed documentation of reaction time, temperature, and purification steps (e.g., column chromatography with silica gel 60) .

- Validation : Cross-referencing spectral data with published benchmarks for key functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from methodological variability. Mitigation strategies include:

- Standardized Assays : Adopt OECD guidelines for in vitro cytotoxicity (e.g., MTT assay) and anti-inflammatory activity (e.g., IL-6/IL-1β ELISA) to harmonize protocols .

- Meta-Analysis Frameworks : Use random-effects models to account for inter-study heterogeneity (e.g., varying cell lines, dosing regimens) .

- Control Normalization : Include deuterated vs. non-deuterated Mangostin controls to isolate isotope-specific effects .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound pharmacokinetic studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and Hill coefficients .

- Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in bioavailability metrics (e.g., AUC, Cmax) .

- Comparative Testing : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., deuterated vs. non-deuterated analogs) .

Q. How can isotopic labeling (deuteration) impact this compound’s mechanistic pathways in molecular dynamics simulations?

- Force Field Adjustments : Modify parameters in software like GROMACS to account for deuterium’s mass difference, which alters bond vibrations and hydrogen-bonding kinetics .

- Binding Affinity Analysis : Compare free-energy perturbation (FEP) calculations between deuterated and protiated forms to evaluate isotope effects on target binding (e.g., COX-2 inhibition) .

Methodological Guidance for Experimental Design

Q. What controls are essential in in vivo studies evaluating this compound’s metabolic stability?

- Isotopic Controls : Administer non-deuterated Mangostin to separate isotope effects from baseline pharmacokinetics .

- Matrix Spiking : Add deuterated internal standards (e.g., d5-Mangostin) to plasma/tissue samples to correct for extraction efficiency .

- Cohort Stratification : Use block randomization to balance covariates like age, sex, and metabolic genotype in animal models .

Q. How should researchers address low yields in this compound synthesis?

- Reaction Monitoring : Use thin-layer chromatography (TLC) at 30-minute intervals to identify intermediates and optimize quenching times .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve deuteration efficiency at sterically hindered sites .

Data Interpretation and Reporting Standards

Q. What criteria validate this compound’s isotopic purity in peer-reviewed publications?

- Spectroscopic Thresholds : ≥98% deuterium incorporation (via ²H NMR or LC-MS) and ≤2% protiated impurities .

- Batch Documentation : Report Lot numbers, synthesis dates, and storage conditions (−20°C under argon) to ensure traceability .

Q. How to contextualize this compound’s bioactivity data within existing literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.